4-Bromo-6-hydrazinylpyrimidine
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Overview
Description
4-Bromo-6-hydrazinylpyrimidine is a heterocyclic compound with the molecular formula C₄H₅BrN₄ It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-hydrazinylpyrimidine typically involves the reaction of 4,6-dibromopyrimidine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4,6-Dibromopyrimidine+Hydrazine Hydrate→this compound+Hydrobromic Acid
The reaction is usually performed at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-hydrazinylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include azo and azoxy derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
4-Bromo-6-hydrazinylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-hydrazinylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The hydrazinyl group can form hydrogen bonds and other interactions with the enzyme, leading to inhibition. In materials science, its electronic properties are exploited to create conductive or light-emitting materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-hydrazinylpyrimidine
- 4-Fluoro-6-hydrazinylpyrimidine
- 4-Iodo-6-hydrazinylpyrimidine
Uniqueness
4-Bromo-6-hydrazinylpyrimidine is unique due to the presence of the bromine atom, which imparts specific reactivity and electronic properties. The bromine atom can participate in various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the hydrazinyl group provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
(6-bromopyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETBLSFLSBWOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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